molecular formula C7H16N2O2S B13595407 [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

Katalognummer: B13595407
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: LBPIQDBVEKSDQZ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is a chemical compound with the molecular formula C7H16N2O2S. It is known for its applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of various drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its methanesulfonyl group is particularly important for its role in various chemical reactions and interactions with biological targets.

Eigenschaften

Molekularformel

C7H16N2O2S

Molekulargewicht

192.28 g/mol

IUPAC-Name

[(3R)-1-methylsulfonylpiperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI-Schlüssel

LBPIQDBVEKSDQZ-SSDOTTSWSA-N

Isomerische SMILES

CS(=O)(=O)N1CCC[C@@H](C1)CN

Kanonische SMILES

CS(=O)(=O)N1CCCC(C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.